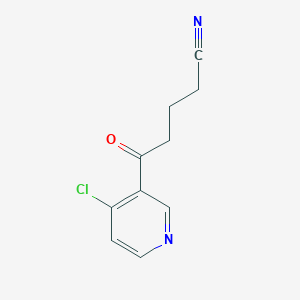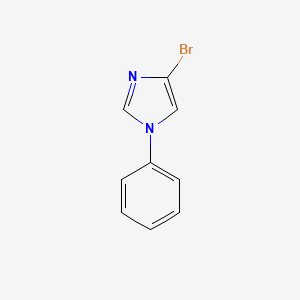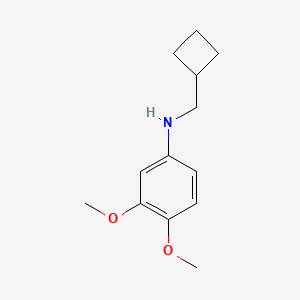![molecular formula C13H18F3N3 B1395835 2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine CAS No. 681482-58-6](/img/structure/B1395835.png)
2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine
Vue d'ensemble
Description
“2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine” is a chemical compound with the molecular formula C13H18F3N3 . It is offered by various suppliers for research purposes.
Molecular Structure Analysis
The molecular structure of “2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine” consists of a piperazine ring attached to a trifluoromethylphenyl group and an ethylamine group . The empirical formula is C11H13F3N2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine” include its molecular weight of 230.23 g/mol . It is a solid compound .Applications De Recherche Scientifique
Application 1: Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound is used in the synthesis of a novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- Methods of Application : The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
- Results or Outcomes : The novel compound is obtained in good yield via a three-step protocol .
Application 2: Pharmaceutical Research
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : The compound is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
- Methods of Application : The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
- Results or Outcomes : Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Application 3: Anti-Tubercular Agents
- Scientific Field : Medicinal Chemistry
- Summary of the Application : The compound is used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application : The compounds are synthesized and their anti-tubercular activity is evaluated against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Application 4: Carbonic Anhydrase Inhibitors
- Scientific Field : Biochemistry
- Summary of the Application : A series of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives has been successfully designed and synthesized to evaluate their potential as carbonic anhydrase (CA) inhibitors .
- Methods of Application : The inhibitory potential of synthesized compounds against human CAI and CAII is evaluated .
- Results or Outcomes : Compounds 3a–n exhibited inhibitory concentrations .
Application 5: Alpha1-Adrenergic Receptor Antagonists
- Scientific Field : Pharmacology
- Summary of the Application : The compound is used in the design and synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as ligands for alpha1-adrenergic receptor .
- Methods of Application : The compounds are synthesized and their affinity for the alpha1-adrenergic receptor is evaluated .
- Results or Outcomes : Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Application 6: Synthesis of Triazine Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound is used in the synthesis of 4-[4-(4-pyridin-2-yl-piperazin-1-yl)-6-(quinazolin-4-yloxy)-1,3,5-triazin-2-ylamino]-2-trifluoromethyl-benzonitrile .
- Methods of Application : The compound is synthesized via a multi-step protocol .
- Results or Outcomes : The final compound is obtained with a yield of 80% .
Safety And Hazards
Orientations Futures
The future directions for research on “2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine” and related compounds could involve further exploration of their biological activity and potential applications in medicine. Piperazine derivatives are known to have a wide range of biological activities, making them interesting targets for drug development .
Propriétés
IUPAC Name |
2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c14-13(15,16)11-1-3-12(4-2-11)19-9-7-18(6-5-17)8-10-19/h1-4H,5-10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIBFAJNDBJABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219993 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]-1-piperazineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine | |
CAS RN |
681482-58-6 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]-1-piperazineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681482-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]-1-piperazineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1395752.png)

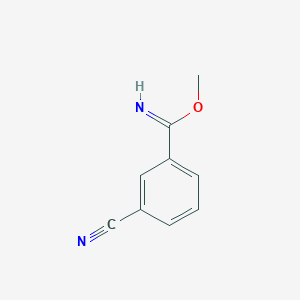
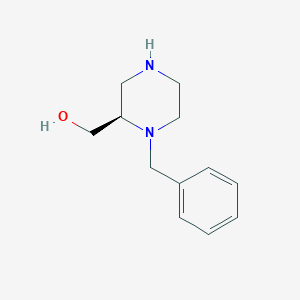
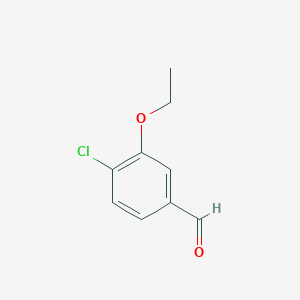
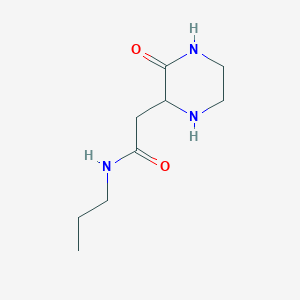
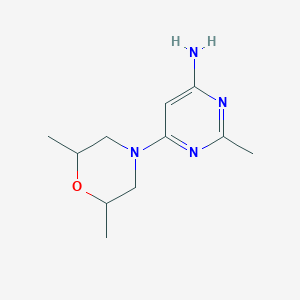

![2-Oxa-6-azaspiro[3.4]octane](/img/structure/B1395770.png)

